molecular formula C25H23N3O3S2 B12152974 N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12152974
M. Wt: 477.6 g/mol
InChI Key: QBQHEMKAJRPQTL-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidin-4-one derivative characterized by:

  • A thieno[2,3-d]pyrimidin-4-one core substituted at positions 3 (allyl group), 5 (4-methylphenyl), and 2 (sulfanyl-linked acetamide).
  • The acetamide moiety is further functionalized with a 3-methoxyphenyl group.
    This scaffold is pharmacologically significant due to its structural similarity to kinase inhibitors and DNA-intercalating agents .

Properties

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N3O3S2/c1-4-12-28-24(30)22-20(17-10-8-16(2)9-11-17)14-32-23(22)27-25(28)33-15-21(29)26-18-6-5-7-19(13-18)31-3/h4-11,13-14H,1,12,15H2,2-3H3,(H,26,29)

InChI Key

QBQHEMKAJRPQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)OC)CC=C

Origin of Product

United States

Biological Activity

N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of methoxy and methyl groups enhances its pharmacological profile by potentially improving solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with thieno-pyrimidine structures have demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA16 µg/mL
Compound BE. coli32 µg/mL
N-(3-methoxyphenyl)-...S. aureusTBD

Anticancer Activity

The anticancer potential of related thieno-pyrimidine derivatives has been well documented. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study published in 2023, a thieno-pyrimidine derivative was tested against prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineCompound Concentration (µM)Viability Reduction (%)
PC3 (Prostate Cancer)1075
MCF7 (Breast Cancer)2060
HeLa (Cervical Cancer)1570

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the thieno-pyrimidine structure can significantly affect potency and selectivity.

Key Findings:

  • Substituents: The presence of electron-donating groups (e.g., methoxy) enhances activity against bacterial strains.
  • Hydrophobicity: Increased hydrophobicity often correlates with improved membrane permeability, facilitating better antimicrobial action.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Thieno[2,3-d]Pyrimidin-4-One Derivatives

Compound Name Position 5 Substituent Position 3 Substituent Position 2 Substituent Key Reference
Target Compound 4-Methylphenyl Allyl (prop-2-en-1-yl) Sulfanyl-acetamide (3-MeOPh) -
N-(3-MeOPh)-2-[5-(5-MeFuran-2-yl)-4-oxo-3-allylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide 5-Methylfuran-2-yl Allyl Sulfanyl-acetamide (3-MeOPh)
5-Me-4-oxo-2-(coumarin-3-yl)-N-aryl-thieno[2,3-d]pyrimidine-6-carboxamides Methyl - Coumarin-3-yl (6-carboxamide)
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-MePh)hydrazinylidene]ethanamide - - Cyano-hydrazinylidene-sulfamoyl

Key Observations :

  • Position 5 : The 4-methylphenyl group in the target compound enhances hydrophobicity compared to the 5-methylfuran-2-yl analog , which introduces oxygen-mediated polarity. Coumarin derivatives (e.g., ) prioritize π-π stacking via aromatic systems.
  • Position 3: The allyl group in the target compound may confer reactivity (e.g., Michael addition) absent in non-allylated analogs.
  • Position 2 : The sulfanyl-acetamide linker differs from sulfonamides (e.g., ) in hydrogen-bonding capacity and solubility.

Bioactivity and Pharmacological Implications

Table 3: Bioactivity Trends in Structural Analogs

Compound Class Reported Bioactivity Mechanism Insights Reference
Thieno[2,3-d]pyrimidin-4-ones with allyl Kinase inhibition (hypothesized) Allyl group may modulate ATP-binding pocket
Sulfanyl-acetamide derivatives DNA intercalation (e.g., ) Sulfanyl linker enhances membrane permeability
Cyano-hydrazinylidene-sulfamoyl () Antimicrobial activity Sulfamoyl group targets dihydropteroate synthase

Critical Analysis :

  • The 3-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to polar sulfonamides .
  • Bioactivity Clustering: Structural similarities (e.g., thienopyrimidine core) correlate with kinase/DNA-targeting activity, but substituents dictate specificity . For example, furan-substituted analogs () show divergent targets compared to coumarin derivatives .

Preparation Methods

Synthesis of the Thieno[2,3-d]Pyrimidinone Core

The thieno[2,3-d]pyrimidinone scaffold is typically constructed via the Gewald reaction , a two-step process involving the condensation of ketones with cyanoacetates and elemental sulfur. For example:

  • Step 1 : Ethyl cyanoacetate reacts with 4-methylacetophenone in the presence of sulfur and a base (e.g., piperidine) to form ethyl 2-amino-5-(4-methylphenyl)thiophene-3-carboxylate .

  • Step 2 : Cyclization with formamide or urea under reflux yields 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one .

Key Data :

ParameterValueSource
Yield (Step 1)75–85%
Cyclization Temp.180–200°C

Introduction of the Allyl Group at Position 3

The prop-2-en-1-yl (allyl) group is introduced via N-alkylation using allyl bromide or chloride. This reaction is performed in a polar aprotic solvent (e.g., DMF) with a strong base (e.g., NaH or K₂CO₃) .

Example Protocol :

  • Dissolve 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (1 equiv) in DMF.

  • Add allyl bromide (1.2 equiv) and K₂CO₃ (2 equiv).

  • Stir at 60°C for 12 hours .

Key Data :

ParameterValueSource
Yield80–90%
Purity (HPLC)>95%

Thiolation at Position 2

The sulfanyl group is introduced via nucleophilic displacement of a chloro or bromo intermediate. Thiourea or sodium hydrosulfide (NaSH) serves as the sulfur source .

Example Protocol :

  • Treat 2-chloro-5-(4-methylphenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one (1 equiv) with thiourea (1.5 equiv) in ethanol.

  • Reflux for 6–8 hours to form the thiol intermediate .

Key Data :

ParameterValueSource
Yield70–75%
Reaction Time6–8 hours

Formation of the Acetamide Side Chain

The sulfanylacetamide moiety is installed via alkylation of the thiol intermediate with chloroacetamide derivatives.

Protocol :

  • React the thiol intermediate (1 equiv) with 2-chloro-N-(3-methoxyphenyl)acetamide (1.1 equiv) in acetone.

  • Add K₂CO₃ (2 equiv) and stir at room temperature for 24 hours .

Key Data :

ParameterValueSource
Yield65–70%
Purity (HPLC)98.5%

Final Product Characterization

The compound is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Analytical data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, aryl-H), 6.85–6.75 (m, 3H, methoxyphenyl-H), 5.90 (m, 1H, allyl-CH), 5.25 (d, 2H, allyl-CH₂), 4.10 (s, 2H, SCH₂CO), 3.80 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) .

  • MS (ESI) : m/z 506.2 [M+H]⁺ .

Optimization and Challenges

  • Regioselectivity : The allylation step requires strict temperature control to avoid polymerization of the allyl group .

  • By-Products : Thiol oxidation to disulfides is mitigated by conducting reactions under nitrogen .

  • Catalysts : Palladium on carbon (Pd/C) is used in hydrogenolysis steps for deprotection .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost Efficiency
Gewald + Alkylation65–7095–98High
Direct Coupling50–6090–92Moderate

Industrial-Scale Considerations

  • Solvent Recovery : Ethanol and DMF are recycled via distillation .

  • Catalyst Reuse : Pd/C is filtered and reactivated for subsequent batches .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including thioether bond formation and cyclization. Critical steps include:

  • Reaction optimization : Temperature control (e.g., 60–80°C for thienopyrimidine ring closure) and solvent selection (polar aprotic solvents like DMF) to minimize by-products .
  • Purity monitoring : Use thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
  • Yield improvement : Sequential purification via column chromatography and recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, allyl protons at δ 5.2–5.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]+ peak at m/z 505.1324) .
  • Infrared (IR) spectroscopy : Detect functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Similar thienopyrimidine analogs show IC₅₀ values of 2–10 µM .
  • Target identification : Molecular docking to assess binding affinity for kinases (e.g., EGFR) or tubulin .
  • Control compounds : Compare with structurally related derivatives (see Table 1 in ) to establish baseline activity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Modify the methoxy group (e.g., replace with ethoxy or halogen) to enhance lipophilicity or target affinity .
  • Scaffold hopping : Compare with chromeno-pyrimidine analogs (e.g., from ) to assess ring system impact on potency.
  • Activity cliffs : Analyze data from analogs with minor structural changes (e.g., methyl vs. allyl groups) to identify critical pharmacophores .

Q. What computational methods are used to predict binding modes and pharmacokinetics?

  • Molecular dynamics (MD) simulations : Simulate interactions with biological targets (e.g., tubulin) using software like GROMACS .
  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~3.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Q. How can contradictory data in biological assays be resolved?

  • Assay validation : Replicate experiments across multiple cell lines (e.g., compare adherent vs. suspension cells) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Dose-response curves : Ensure IC₅₀ values are consistent across triplicate experiments .

Q. What in vivo study designs are appropriate for evaluating therapeutic potential?

  • Animal models : Use xenograft mice for antitumor efficacy (e.g., 10–20 mg/kg dosing, 3×/week) .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals .

Q. How can analytical methods be validated for stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC method development : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to quantify degradation products .

Q. What strategies address solubility challenges in formulation?

  • Co-solvent systems : Use PEG 400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. How are derivatives synthesized to improve target selectivity?

  • Click chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Fragment-based design : Combine active moieties from analogs (e.g., sulfanyl acetamide + chromeno-pyrimidine) .

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